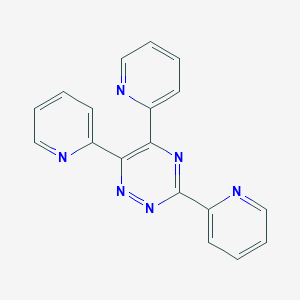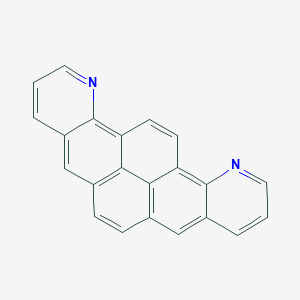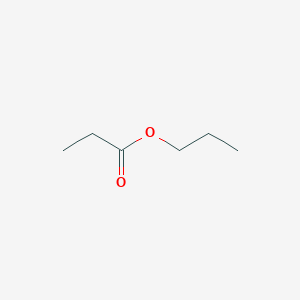![molecular formula C19H22N6O2 B091378 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea CAS No. 18393-13-0](/img/structure/B91378.png)
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a complex structure, and its synthesis requires specialized techniques and equipment.
Wirkmechanismus
The mechanism of action of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is not fully understood. However, it is thought to act by inhibiting certain enzymes or proteins that are involved in cancer cell growth and proliferation. This compound may also have effects on other biological pathways, including inflammation and cell signaling.
Biochemische Und Physiologische Effekte
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been shown to have biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth and proliferation of certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been shown to have effects on various biological pathways, including inflammation and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea in lab experiments include its potential as a therapeutic agent and its effects on various biological pathways. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and potential side effects of this compound are not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on specific biological pathways in more detail. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes. Overall, the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has the potential to lead to new discoveries in the field of scientific research.
Synthesemethoden
The synthesis of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the compound, but in general, it involves the reaction of two or more precursor molecules to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not a trivial process.
Wissenschaftliche Forschungsanwendungen
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been studied for its effects on various biological pathways, including inflammation and cell signaling.
Eigenschaften
CAS-Nummer |
18393-13-0 |
|---|---|
Produktname |
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea |
Molekularformel |
C19H22N6O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-[(9bS)-5-oxo-1,2,3,9b-tetrahydropyrrolo[2,1-a]isoindol-9-yl]-3-[5-[(2S)-pyrrolidin-2-yl]-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H22N6O2/c26-18-11-4-1-5-13(17(11)15-7-3-9-25(15)18)21-19(27)22-16-10-14(23-24-16)12-6-2-8-20-12/h1,4-5,10,12,15,20H,2-3,6-9H2,(H3,21,22,23,24,27)/t12-,15-/m0/s1 |
InChI-Schlüssel |
IWOOJEZSDPRYAZ-WFASDCNBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3[C@@H]5CCCN5C4=O |
SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
Kanonische SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



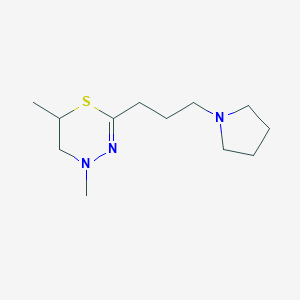

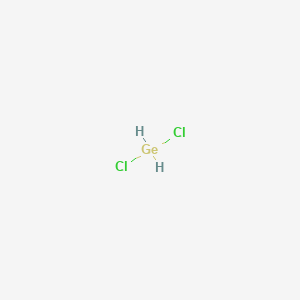

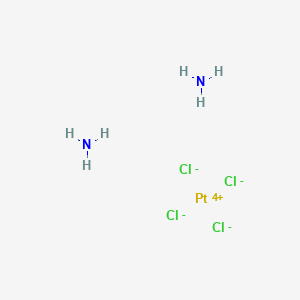
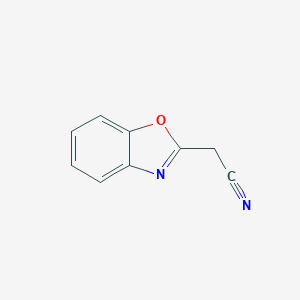

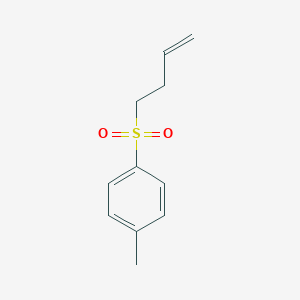
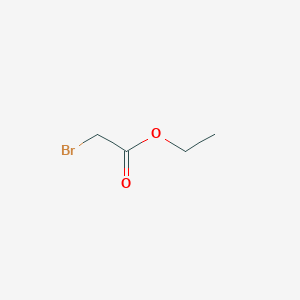
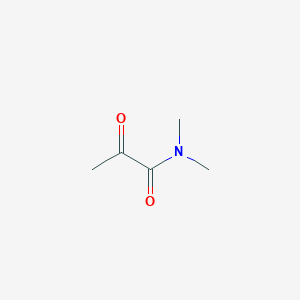
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
